An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates
An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALD-PEG4-OPFP is a sophisticated, heterobifunctional crosslinker meticulously engineered for the synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in the development of targeted cancer therapeutics. It further delves into the critical aspects of drug-to-antibody ratio (DAR) determination and the biological pathways influenced by ADCs constructed with this linker.
Introduction to ALD-PEG4-OPFP
ALD-PEG4-OPFP is a valuable tool in the field of bioconjugation, specifically designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure features three key components: an aldehyde group (ALD), a polyethylene glycol spacer (PEG4), and a pentafluorophenyl ester (OPFP). This unique combination of reactive moieties allows for a controlled, sequential conjugation process, leading to the formation of stable and effective ADCs.
The aldehyde group provides a reactive handle for the attachment of payloads containing an aminooxy or hydrazide functional group, forming a stable oxime or hydrazone bond, respectively. The pentafluorophenyl ester is a highly efficient amine-reactive group that readily couples with the lysine residues on the monoclonal antibody, forming a robust amide bond. The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting ADC.
Physicochemical Properties
A clear understanding of the physicochemical properties of ALD-PEG4-OPFP is essential for its effective use in ADC development. The key quantitative data for this linker are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₆F₅NO₈ | [1] |
| Molecular Weight | 563.47 g/mol | [2] |
| CAS Number | 1324007-10-4 | [1][3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action and Conjugation Chemistry
The utility of ALD-PEG4-OPFP lies in its two distinct reactive ends, which allow for a two-step conjugation strategy. This approach provides greater control over the final ADC construct compared to single-step conjugation methods.
Step 1: Payload Attachment via Oxime Ligation
The first step involves the reaction of the aldehyde group of ALD-PEG4-OPFP with an aminooxy-functionalized cytotoxic payload. This reaction, known as oxime ligation, is highly chemoselective and proceeds efficiently under mild acidic to neutral conditions (pH 5-7) to form a stable oxime bond. The resulting payload-linker conjugate is then purified to remove any unreacted starting materials.
Step 2: Antibody Conjugation via Amine Acylation
The second step is the conjugation of the payload-linker construct to the monoclonal antibody. The pentafluorophenyl (PFP) ester of the linker reacts with the ε-amino groups of lysine residues on the antibody surface. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0) and results in the formation of a highly stable amide bond. The final ADC is then purified to remove any unconjugated payload-linker and other impurities.
The overall experimental workflow for the synthesis of an ADC using ALD-PEG4-OPFP is depicted in the following diagram:
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using ALD-PEG4-OPFP. Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol for Payload-Linker Conjugation (Oxime Ligation)
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Dissolve the aminooxy-payload: Prepare a stock solution of the aminooxy-functionalized payload in an appropriate organic solvent (e.g., DMSO or DMF).
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Dissolve ALD-PEG4-OPFP: Prepare a stock solution of ALD-PEG4-OPFP in the same organic solvent.
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Reaction Setup: In a reaction vessel, add the aminooxy-payload solution to a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).
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Initiate Reaction: Add the ALD-PEG4-OPFP solution to the reaction mixture with gentle stirring. A typical molar ratio is 1.2 equivalents of ALD-PEG4-OPFP to 1 equivalent of the payload.
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Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
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Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker conjugate.
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Purification: Purify the payload-linker conjugate using reversed-phase HPLC.
Protocol for Antibody-Drug Conjugation (Amine Acylation)
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Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
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Payload-Linker Preparation: Dissolve the purified payload-linker conjugate in a minimal amount of a co-solvent such as DMSO.
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Initiate Conjugation: Slowly add the payload-linker solution to the antibody solution with gentle agitation. The molar excess of the payload-linker will determine the final drug-to-antibody ratio (DAR). A starting point is typically a 5-10 fold molar excess of the payload-linker over the antibody.
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Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
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Quenching: Quench any unreacted PFP esters by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0).
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Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other impurities.
Characterization of the ADC: Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its efficacy and toxicity. Several analytical techniques can be used to determine the DAR.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. | Provides information on the distribution of different DAR species. | Requires method development and may not be suitable for all ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their mass-to-charge ratio. | Provides a precise mass of the intact ADC and its subunits, allowing for accurate DAR determination. | Can be complex and requires specialized instrumentation. |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload). | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR and can be inaccurate if the payload also absorbs at 280 nm. |
Linker Cleavage Mechanism
The term "cleavable linker" in the context of some ADCs implies that the linker is designed to release the payload under specific conditions within the target cell. For ADCs synthesized with ALD-PEG4-OPFP, the oxime linkage is the potential site of cleavage. Oxime bonds are known to be relatively stable under physiological conditions (pH 7.4), but can be hydrolyzed under acidic conditions, such as those found in the endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of cells. This pH-dependent cleavage mechanism allows for the targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity.
Biological Pathways and Mechanisms of Action
ADCs exert their therapeutic effect by targeting specific antigens on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized by the cell, and the cytotoxic payload is released, leading to cell death. Two of the most well-studied targets for ADC therapy are HER2 and EGFR.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion. An ADC targeting HER2 will bind to the receptor, be internalized, and release its payload, thereby killing the cancer cell and inhibiting these oncogenic signaling cascades.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed in various cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR activates downstream signaling pathways, such as the RAS/RAF/MEK/ERK pathway, leading to cell proliferation and metastasis. An ADC targeting EGFR can effectively deliver a cytotoxic payload to EGFR-expressing cancer cells, leading to their destruction and the inhibition of tumor growth.
Conclusion
ALD-PEG4-OPFP is a versatile and powerful heterobifunctional linker that enables the precise and controlled synthesis of advanced antibody-drug conjugates. Its unique chemical properties allow for a sequential conjugation strategy, leading to the formation of stable ADCs with enhanced solubility and pharmacokinetic profiles. A thorough understanding of its reactivity, coupled with robust analytical characterization, is paramount for the successful development of next-generation targeted cancer therapies. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to effectively utilize ALD-PEG4-OPFP in their ADC programs.
